molecular formula C9H9BrO3 B2930816 2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone CAS No. 60965-24-4

2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone

Cat. No. B2930816
CAS RN: 60965-24-4
M. Wt: 245.072
InChI Key: MUAXRYZKFINGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone , also known by various other names such as α-Bromo-4’-methoxyacetophenone , Bromomethyl 4-methoxyphenyl ketone , and ω-Bromo-4’-methoxyacetophenone , is an organic compound with the chemical formula C₉H₉BrO₂ . It falls under the category of halogen-substituted carbonyls . The compound consists of a bromine atom attached to the α-position of a phenyl ring, which is further substituted with a hydroxy group and a methoxy group. Its molecular weight is approximately 229.071 g/mol .


Synthesis Analysis

The synthesis of 2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone involves halogenation of the corresponding acetophenone precursor. While there are several methods to achieve this, one common approach is the Bromination of Acetophenone using a brominating agent such as N-bromosuccinimide (NBS) . The reaction proceeds via electrophilic aromatic substitution, resulting in the introduction of the bromine atom at the desired position. The overall synthetic route may involve additional steps for purification and isolation .


Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring (with the methoxy and hydroxy substituents) connected to a carbonyl group (C=O) via an ethyl linker. The bromine atom is attached to the α-position of the phenyl ring. The 2D and 3D representations of the structure can be visualized using appropriate software tools .

properties

IUPAC Name

2-bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAXRYZKFINGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2-hydroxy-4-methoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.